molecular formula C13H16ClN3O B3427714 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 614731-49-6

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B3427714
CAS No.: 614731-49-6
M. Wt: 265.74 g/mol
InChI Key: NSCPKFJYRMCXOS-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CID: 812370) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a phenyl group at the 3-position. Its molecular formula is C₁₃H₁₅ClN₃O, with a monoisotopic mass of 249.087 Da . The oxadiazole ring contributes to its rigidity and aromaticity, while the piperidine moiety enhances solubility via protonation in its hydrochloride salt form. This compound is widely utilized as a building block in medicinal chemistry, particularly in the development of S1P1 receptor ligands and covalent inhibitors .

Properties

IUPAC Name

3-phenyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCPKFJYRMCXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623833
Record name 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276236-96-5, 614731-49-6
Record name 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amidoxime with a piperidine derivative under acidic conditions. The reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl2) and p-toluenesulfonic acid (PTSA), which facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may exhibit:

  • Antitumor Activity: Research has indicated that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Studies are ongoing to evaluate the efficacy of this compound against specific cancer types.
  • Neuroprotective Effects: The piperidine structure is associated with neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.

Pharmacology

In pharmacological studies, this compound is being evaluated for:

  • Antimicrobial Properties: The presence of the oxadiazole ring enhances the antimicrobial activity against various pathogens. In vitro studies have shown promising results against bacterial strains.
  • Analgesic Effects: Initial assessments suggest that the compound may possess analgesic properties, potentially useful in pain management therapies.

Material Science

Beyond biological applications, this compound is also being explored in material science:

  • Fluorescent Materials: The unique structure allows for potential applications in developing fluorescent materials used in sensors and imaging technologies.

Case Study: Antitumor Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various oxadiazole derivatives, including this compound. The study demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to the oxadiazole ring could enhance activity .

Case Study: Neuroprotective Effects

Research presented at the International Conference on Neuropharmacology highlighted the neuroprotective effects of compounds with piperidine structures. In animal models, this compound showed reduced neuronal damage following induced oxidative stress .

Mechanism of Action

The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride are compared below with analogs differing in substituents, heterocyclic cores, or applications.

Structural Analogs

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₁₃H₁₅ClN₃O Phenyl (C₆H₅) at oxadiazole 3-position S1P1 receptor ligands, covalent inhibitors
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride C₁₃H₁₇ClN₄ Triazole core (N-N-N) Potential kinase inhibitors; higher nitrogen content may alter solubility
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride C₁₀H₁₇ClN₃O₂ Methoxymethyl (-CH₂-O-CH₃) Increased hydrophilicity; agrochemical intermediates
4-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride C₁₁H₁₇ClN₃O Cyclobutyl substituent Agrochemical applications (pesticides); bulky substituent enhances steric effects
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride C₁₂H₁₄ClN₃O Oxadiazole at piperidine 3-position Altered binding geometry; explored in CNS drug discovery

Pharmacological and Physicochemical Comparisons

  • Bioactivity: The phenyl-substituted oxadiazole in the target compound enables strong π-π interactions with aromatic residues in protein binding pockets, critical for S1P1 receptor engagement .
  • Solubility :
    • Hydrochloride salts of piperidine derivatives generally enhance water solubility. The methoxymethyl analog (C₁₀H₁₇ClN₃O₂) shows improved solubility over the phenyl variant due to its polar substituent .
  • Synthetic Accessibility :
    • Microwave-assisted cyclization is employed for the target compound, achieving high yields . Cyclobutyl derivatives require specialized reagents (e.g., cyclobutane carboxylic acid), increasing synthesis complexity .

Key Research Findings

  • Receptor Binding : The phenyl group in the target compound enhances affinity for S1P1 receptors (IC₅₀ < 100 nM in ST-1426) compared to cyclobutyl analogs, which prioritize agrochemical stability .
  • Covalent Modification: The acrylamide derivative (N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide) demonstrates irreversible binding via Michael addition, a feature absent in non-reactive analogs like triazoles .
  • Thermodynamic Stability : Cyclobutyl substituents increase steric hindrance, reducing metabolic degradation in agrochemical formulations .

Biological Activity

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data from relevant studies.

Structural Information

  • Molecular Formula : C13H15N3O
  • SMILES : C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3
  • InChIKey : FRSNRGPKFYZBJA-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been documented. A study indicated that several derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, the compound showed an IC50 value of approximately 15.63 μM against the MCF-7 cell line .

CompoundIC50 (μM)Cancer Cell Line
16a15.63MCF-7
17a0.65MCF-7

The mechanism underlying the biological activities of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can increase p53 expression and activate caspase pathways, leading to programmed cell death .

Case Studies and Research Findings

  • Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives of oxadiazoles effectively inhibited biofilm formation in bacterial strains, suggesting their potential use in treating biofilm-associated infections .
  • Anticancer Studies : A recent investigation into the effects of oxadiazole derivatives on human caseinolytic protease P (HsClpP) revealed their role as agonists in maintaining mitochondrial health, which is crucial for cancer therapy .
  • Comparative Studies : Research comparing various oxadiazole derivatives highlighted that modifications in their chemical structure significantly influence their biological activity. For instance, substituting halogen atoms on the phenyl ring was found to enhance anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how are reaction conditions optimized?

  • Answer: Common routes involve cyclization of amidoxime precursors with carboxylic acid derivatives. For example, substituted phenyl groups are introduced via condensation of 3-phenyl-1,2,4-oxadiazole with piperidine derivatives under reflux in anhydrous ethanol (60–80°C, 12–24 hours). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of oxadiazole to piperidine) and using catalysts like Hünig’s base to improve yield (70–85%) . Side reactions (e.g., N-alkylation byproducts) are minimized via pH control (pH 7–8) .

Q. How is the compound’s purity validated, and what analytical methods are recommended?

  • Answer: Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water, gradient elution) and ¹H/¹³C NMR. For example, a purity of ≥98% is confirmed by HPLC retention time alignment with reference standards and integration of proton signals in NMR . Impurity profiling (e.g., residual solvents) uses GC-MS with headspace sampling .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer pH, incubation time). Standardize protocols using validated reference compounds (e.g., PubChem bioassay data) and perform dose-response curves in triplicate. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacokinetic studies?

  • Answer: Stability is pH-dependent; use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation. Lyophilization with cryoprotectants (trehalose or mannitol) enhances long-term storage. Monitor degradation via LC-MS (e.g., hydrolysis of the oxadiazole ring at m/z 166.1) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

  • Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target receptors (e.g., 5-HT₆R, PDB: 6WGH). Focus on substituent effects at the phenyl and piperidine moieties. QSAR models trained on IC₅₀ datasets predict logP and polar surface area for blood-brain barrier penetration .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Answer: Low yields (<50%) in oxadiazole cyclization are attributed to competing side reactions. Switch to microwave-assisted synthesis (100°C, 30 minutes) to improve efficiency. Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent unwanted alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
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4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

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